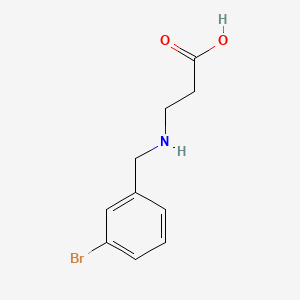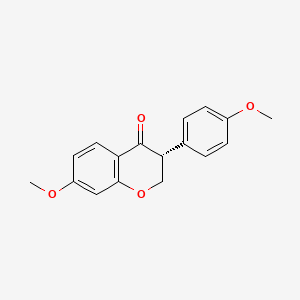![molecular formula C18H15ClN4O3 B13370211 ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate](/img/structure/B13370211.png)
ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are commonly used in medicinal chemistry for the development of pharmaceuticals
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is synthesized by reacting 4-chlorophenylhydrazine with ethyl acetoacetate under acidic conditions to form the intermediate 1-(4-chlorophenyl)-1H-1,2,4-triazole.
Coupling with Benzoic Acid Derivative: The intermediate is then coupled with ethyl 2-aminobenzoate in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the reaction conditions to increase yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to enhance the efficiency of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted triazole derivatives.
Aplicaciones Científicas De Investigación
Ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antifungal agent.
Medicine: Explored for its potential use in the development of new pharmaceuticals, particularly for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate involves its interaction with specific molecular targets. The triazole ring is known to inhibit the activity of certain enzymes by binding to their active sites, thereby blocking their function. This inhibition can lead to various biological effects, such as antimicrobial activity by disrupting the synthesis of essential biomolecules in microorganisms.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-Chlorophenyl)-1H-1,2,4-triazole: A precursor in the synthesis of the target compound.
Ethyl 2-aminobenzoate: Another precursor used in the synthesis.
Other Triazole Derivatives: Compounds such as fluconazole and itraconazole, which are used as antifungal agents.
Uniqueness
Ethyl 2-({[1-(4-chlorophenyl)-1H-1,2,4-triazol-3-yl]carbonyl}amino)benzoate is unique due to its specific combination of functional groups, which confer distinct biological activities. Its structure allows for versatile chemical modifications, making it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C18H15ClN4O3 |
|---|---|
Peso molecular |
370.8 g/mol |
Nombre IUPAC |
ethyl 2-[[1-(4-chlorophenyl)-1,2,4-triazole-3-carbonyl]amino]benzoate |
InChI |
InChI=1S/C18H15ClN4O3/c1-2-26-18(25)14-5-3-4-6-15(14)21-17(24)16-20-11-23(22-16)13-9-7-12(19)8-10-13/h3-11H,2H2,1H3,(H,21,24) |
Clave InChI |
PUTGCMLRTKWRJM-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC=C1NC(=O)C2=NN(C=N2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[[(E)-(3-bromo-5-ethoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]amino]-3-methylthiourea](/img/structure/B13370147.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370150.png)
![4-methoxy-N~2~,N~2~,N~4~',N~4~'-tetramethyl[1,1'-biphenyl]-2,4'-disulfonamide](/img/structure/B13370152.png)
![N-[2-(4-benzoyl-1-piperazinyl)-5-chlorophenyl]-5-nitro-2-furamide](/img/structure/B13370160.png)
![2'-Chloro-5'-methyl-4',5'-dihydrospiro(cyclohexane-1,7'-thieno[3,2-c]pyridine)](/img/structure/B13370169.png)
![1-[(4-Ethoxy-3-methylphenyl)sulfonyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B13370171.png)

![1-(1,3-benzodioxol-5-ylmethyl)-3-[2-(1,3-benzodioxol-5-yl)-2-oxoethyl]-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B13370174.png)
![Methyl 2-(1-pyrrolidinyl)thieno[2,3-d][1,3]thiazole-6-carboxylate](/img/structure/B13370178.png)
![1-(2-methoxyethyl)-4,6-dimethyl-2-oxo-N-([1,2,4]triazolo[4,3-a]pyridin-3-ylmethyl)-1,2-dihydropyridine-3-carboxamide](/img/structure/B13370205.png)
![N-[4-(1,1-dioxido-1,2-thiazinan-2-yl)phenyl]-4-hydroxy-5-methoxypyridine-2-carboxamide](/img/structure/B13370206.png)
![N,4-dimethyl-N-phenyl-3-[(2-phenylpropanoyl)amino]benzamide](/img/structure/B13370218.png)

![2-{5-[1-(methylamino)cyclohexyl]-1H-tetraazol-1-yl}benzonitrile](/img/structure/B13370229.png)
